molecular formula C9H12FN B13256451 N-ethyl-2-fluoro-6-methylaniline

N-ethyl-2-fluoro-6-methylaniline

Cat. No.: B13256451
M. Wt: 153.20 g/mol
InChI Key: JLXMFTAPGCNUAX-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-6-methylaniline is an organic compound belonging to the class of aromatic amines It features a benzene ring substituted with an ethyl group, a fluorine atom, and a methyl group, along with an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-6-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated aromatic compound with an ethylamine derivative. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions. The process often includes steps such as purification and isolation to obtain the desired compound in high purity. Industrial methods may also employ advanced techniques like continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-ethyl-2-fluoro-6-methylaniline has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-ethyl-2-fluoro-6-methylaniline exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-fluoroaniline
  • N-ethyl-3-fluoroaniline
  • N-ethyl-2-chloro-6-methylaniline

Uniqueness

N-ethyl-2-fluoro-6-methylaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

N-ethyl-2-fluoro-6-methylaniline

InChI

InChI=1S/C9H12FN/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3

InChI Key

JLXMFTAPGCNUAX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC=C1F)C

Origin of Product

United States

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